molecular formula C17H14N2O3S B5728196 3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid

3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid

Cat. No. B5728196
M. Wt: 326.4 g/mol
InChI Key: JHXRIHIKTHUWAD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid, also known as CCABA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CCABA is a member of the benzoic acid family, which is widely used in the food and pharmaceutical industries. The unique chemical structure of CCABA makes it a promising candidate for scientific research in the fields of medicine, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid is not fully understood. However, studies have suggested that 3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid exerts its biological effects by inhibiting the activity of certain enzymes and modulating the expression of certain genes.
Biochemical and Physiological Effects:
3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid has been reported to exhibit antimicrobial activity against a range of microorganisms.

Advantages and Limitations for Lab Experiments

3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to be stable under a range of conditions. However, 3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid. One area of interest is the development of 3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid-based drug delivery systems for targeted drug delivery. Another area of interest is the investigation of the potential of 3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid and to investigate its potential toxicity in vivo.

Synthesis Methods

3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid can be synthesized through several methods, including the reaction of cinnamic acid with thiocarbamide followed by the reaction with 3-aminobenzoic acid. Another method involves the reaction of cinnamic acid with thiosemicarbazide followed by the reaction with 3-aminobenzoic acid. Both methods have been reported to yield high purity 3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid.

Scientific Research Applications

3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid has been extensively studied for its potential applications in various fields. In the field of medicine, 3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. 3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions.

properties

IUPAC Name

3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-15(10-9-12-5-2-1-3-6-12)19-17(23)18-14-8-4-7-13(11-14)16(21)22/h1-11H,(H,21,22)(H2,18,19,20,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXRIHIKTHUWAD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid

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